1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the pyrazolopyridine ring system . The reaction conditions generally include heating the reactants in the presence of the catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: These compounds also have a fused ring system but with a different arrangement of the rings.
Uniqueness
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1,3-diethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-3-9-8-5-6-11-7-10(8)13(4-2)12-9/h11H,3-7H2,1-2H3 |
InChI Key |
IONMAGXNLPLPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCNC2)CC |
Origin of Product |
United States |
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